5-Methyl-2-(piperazin-1-yl)benzonitrile is an organic compound notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological and psychiatric disorders. This compound features a piperazine moiety, which is frequently associated with various bioactive compounds, enhancing its relevance in biological research.
The compound is classified under the category of benzonitriles and piperazines. Its chemical structure can be identified by the International Union of Pure and Applied Chemistry name: 5-methyl-2-(piperazin-1-yl)benzonitrile. The compound's chemical formula is , and its unique identifier in chemical databases is the CAS number 1211529-31-5.
The synthesis of 5-methyl-2-(piperazin-1-yl)benzonitrile typically involves a nucleophilic substitution reaction. The primary method includes reacting 5-methyl-2-bromobenzonitrile with piperazine in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction conditions often require heating to facilitate the substitution process, leading to the formation of the target compound.
In industrial settings, synthesis may be optimized for yield and purity, incorporating additional purification steps like recrystallization or chromatography to ensure the final product meets quality specifications. Alternative synthetic routes may also be explored, including variations that utilize different halogenated derivatives or piperazine analogs .
The molecular structure of 5-methyl-2-(piperazin-1-yl)benzonitrile can be represented as follows:
The InChI Key for this compound is NLEPTNIELHABDX-UHFFFAOYSA-N. The structure features a benzene ring substituted at the 5-position with a methyl group and at the 2-position with a piperazine ring attached via a nitrile group.
5-Methyl-2-(piperazin-1-yl)benzonitrile can undergo several chemical reactions:
The mechanism of action for 5-methyl-2-(piperazin-1-yl)benzonitrile primarily involves its interaction with specific molecular targets such as receptors or enzymes. The piperazine group is known to bind to various neurotransmitter receptors, which modulates their activity. This interaction can lead to alterations in cellular signaling pathways, influencing biological processes such as neurotransmission and metabolic pathways .
Key physical properties of 5-methyl-2-(piperazin-1-yl)benzonitrile include:
Chemical properties include:
These properties are crucial for understanding the compound's behavior in biological systems and during synthesis .
5-Methyl-2-(piperazin-1-yl)benzonitrile has several applications across different fields:
The core structure of 5-methyl-2-(piperazin-1-yl)benzonitrile features a benzonitrile system substituted at the ortho-position (C-2) with a piperazinyl group and at the meta-position (C-5) with a methyl group. This arrangement generates a molecular framework with defined stereoelectronic properties that influence its interactions with biological targets. The compound belongs to a broader family of 2-(piperazin-1-yl)benzonitrile derivatives (PMBNs), which have demonstrated considerable versatility in drug discovery programs targeting various therapeutic areas [3]. Its molecular formula is C₁₂H₁₅N₃, corresponding to a molecular weight of 201.27 g/mol, consistent with other mono-substituted piperazine-benzonitrile hybrids [9].
The ortho-positioning of the piperazine relative to the nitrile group creates a distinctive spatial arrangement where the piperazine's basic nitrogen atoms and the benzonitrile's electron-withdrawing cyano group engage in intramolecular electronic interactions. These interactions potentially influence the molecule's conformation, solubility profile, and binding characteristics. The methyl substituent at C-5 introduces steric and lipophilic considerations without significantly altering the electronic nature of the aromatic ring, offering a subtle modification point for fine-tuning physicochemical properties. Piperazine-containing benzonitriles typically exhibit calculated pKa values around 7.6±0.42, indicating the presence of partially protonated species under physiological conditions, which can enhance water solubility and influence membrane permeability [9].
Table 1: Structural Analogs of 5-Methyl-2-(piperazin-1-yl)benzonitrile
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Pattern | Key Structural Feature |
---|---|---|---|---|
5-Amino-2-(piperazin-1-yl)benzonitrile | C₁₁H₁₄N₄ | 202.26 | Amino at C-5 | Electron-donating group enhances basicity |
4-(4-Methylpiperazin-1-yl)benzonitrile | C₁₂H₁₅N₃ | 201.27 | Piperazine at C-4 (para) | Linear para-substituted geometry |
5-Methyl-2-(piperazin-1-yl)-1H-indole | C₁₃H₁₇N₃ | 215.30 | Indole core with methyl | Bicyclic heteroaromatic system |
5-Methyl-2-(piperazin-1-yl)-1,3-benzoxazole | C₁₂H₁₅N₃O | 217.27 | Oxazole fusion | Planar bicyclic system with O-heteroatom |
The synthetic exploration of 2-(piperazin-1-yl)benzonitrile derivatives gained significant momentum in the early 21st century, driven by the recognition of piperazine as a versatile scaffold for optimizing drug-like properties. Initial synthetic routes to access 5-methyl-2-(piperazin-1-yl)benzonitrile typically involved nucleophilic aromatic substitution (SNAr) reactions, where an activated halobenzonitrile precursor underwent displacement by piperazine. This method, while conceptually straightforward, faced challenges in regioselectivity and required optimization of reaction conditions to suppress double substitution [6].
A significant advancement occurred with the development of transition metal-catalyzed coupling strategies. Palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann-Goldberg reactions offered improved regiocontrol and functional group tolerance, enabling the incorporation of diverse piperazine variants, including N-protected and N-substituted derivatives. These methodologies facilitated the preparation of analogs like 5-methyl-2-(piperazin-1-yl)benzonitrile with greater efficiency, supporting systematic structure-activity relationship (SAR) studies [6]. The compound and its analogs emerged as key intermediates rather than final drug substances, valued for their ability to confer favorable pharmacokinetic properties (e.g., solubility, metabolic stability) to pharmacophore elements attached to the piperazine nitrogen.
The therapeutic relevance of this chemotype became particularly evident in antiviral and anticancer research. Structural analogs featuring the 2-(piperazin-1-yl)benzonitrile core were identified as inhibitors of viral entry processes, notably against Zika virus (ZIKV). Researchers demonstrated that derivatives like N-phenylsulfonyl-2-(piperazin-1-yl)methyl-benzonitrile exhibited potent activity by interfering with ZIKV entry into host cells, potentially through interactions with viral envelope proteins or host receptors [3]. Concurrently, in oncology, the scaffold was incorporated into kinase inhibitor designs. While not itself a registered drug, the structural principles embodied in 5-methyl-2-(piperazin-1-yl)benzonitrile informed the development of clinical candidates targeting cyclin-dependent kinases (CDKs) and other oncology-relevant kinases. These inhibitors often positioned the piperazine-benzo nitrile element to solubilize the molecule and engage in specific hinge-region or solvent-front interactions within the kinase ATP-binding pocket [6].
Table 2: Evolution of Synthetic Strategies for Piperazine-Benzonitrile Hybrids
Synthetic Era | Primary Methodology | Key Advantages | Limitations Overcome | Therapeutic Application Focus |
---|---|---|---|---|
Early Approaches (Pre-2000s) | Nucleophilic Aromatic Substitution (SNAr) | Simplicity, readily available starting materials | Poor regioselectivity, over-alkylation issues | Antipsychotics, antidepressants |
Transition Metal Catalysis (2000-2010) | Pd-catalyzed Buchwald-Hartwig; Cu-catalyzed Ullmann | Improved regiocontrol, broader substrate scope | Functional group incompatibility, metal removal | Kinase inhibitors, antivirals |
Modern Flow Chemistry (Post-2010) | Metal-free SNAr under continuous flow | Scalability, reduced catalyst contamination | Challenges with strongly electron-deficient rings | Optimized process for clinical candidates |
The piperazine ring within 5-methyl-2-(piperazin-1-yl)benzonitrile exemplifies a "privileged scaffold" in medicinal chemistry – a structural motif capable of providing beneficial interactions across diverse biological targets. Its integration into bioactive compounds imparts several critical advantages that enhance drug candidacy:
Solubility and Bioavailability Enhancement: The piperazine ring features two basic nitrogen atoms (N1 and N4) with distinct pKa profiles. Protonation of these nitrogens, particularly N4, under physiological pH conditions significantly increases aqueous solubility. This property is crucial for overcoming formulation challenges and improving oral bioavailability in drug candidates. In benzonitrile hybrids like 5-methyl-2-(piperazin-1-yl)benzonitrile, this solubility enhancement counterbalances the hydrophobic character of the aromatic nitrile and methyl substituents. Computational studies indicate that piperazine-containing compounds typically exhibit high polar surface area (PSA > 50 Ų), correlating with improved solubility profiles [5] [6].
Conformational Flexibility and Target Engagement: The chair-chair inversion of the piperazine ring allows it to adopt multiple low-energy conformations. This conformational adaptability enables optimal spatial positioning of pharmacophoric elements attached to its nitrogen atoms, facilitating interactions within the binding pockets of diverse biological targets. For instance, in antiviral compounds based on the PMBN scaffold, the piperazine acts as a conformational spacer, positioning aromatic or sulfonyl groups to interfere with viral entry mechanisms. The methyl group in the 5-methyl-2-(piperazin-1-yl)benzonitrile core provides subtle steric guidance that can influence the preferred conformation of the adjacent piperazine linkage, thereby modulating binding affinity [3].
Hydrogen Bonding Capability: Piperazine's nitrogen atoms serve as both hydrogen bond acceptors and, when protonated, hydrogen bond donors. This dual functionality allows for versatile interactions with target proteins – forming salt bridges with acidic residues (e.g., aspartate, glutamate), hydrogen bonds with serine or threonine hydroxyls, or cation-π interactions with aromatic residues. In metalloenzyme targets, the nitrogen atoms can potentially coordinate with metal ions like zinc, a mechanism implicated in the activity of some piperazine-containing antiviral agents [3].
SAR Exploration Vector: The presence of two nitrogen atoms provides distinct sites for structural diversification. N1 is typically linked to the core scaffold (e.g., benzonitrile), while N4 serves as a primary point for introducing diverse substituents (alkyl, acyl, aryl, sulfonyl), enabling rapid exploration of structure-activity relationships. This modularity is evident in the development of optimized analogs from the 2-(piperazin-1-yl)benzonitrile core, where N4 derivatization significantly altered antiviral potency and selectivity profiles [3].
The significance of the piperazine moiety is further underscored by its prevalence in compounds derived from natural product hybrids. Piperazine integration into flavonoid frameworks (e.g., chrysin, oroxylin A) has yielded potent antitumor agents. For example, chrysin-based sulfonylpiperazines demonstrated enhanced cytotoxicity against ovarian (SK-OV-3) and cervical (HeLa) cancer cell lines, with IC₅₀ values as low as 4.67 ± 1.42 μg/mL, superior to reference drugs like gefitinib. SAR studies within these hybrids consistently highlight that the nature of substituents on the piperazine ring profoundly impacts biological activity, where halogen atoms (particularly fluorine) often boost potency [2]. Similarly, chalcone-piperazine hybrids exhibit remarkable activity against lung (A549), cervical (HeLa), and gastric (SGC7901) cancer cells, with IC₅₀ values as low as 0.19 µM, far exceeding cisplatin. These findings validate the piperazine ring as a critical modulator of bioactivity within natural product-inspired drug design [2].
Table 3: Bioactive Natural Product Hybrids Incorporating Piperazine Moieties
Natural Product Core | Piperazine Hybrid Design | Biological Activity Highlights | Key SAR Insight |
---|---|---|---|
Chrysin | Chrysin-sulfonylpiperazines | IC₅₀ = 4.67 ± 1.42 μg/mL (HeLa); 12.67 ± 0.74 μg/mL (SK-OV-3) | 2,4-Difluoro substitution on sulfonylpiperazine enhances potency |
Oroxylin A | 7-O-alkylamino derivatives with terminal piperazine | IC₅₀ = 1.42 µM (HCT116); 2.98 µM (HepG2) | 4-Carbon spacer optimal; N-methylpiperazine less active than piperidine |
Chalcone | Chalcone-piperazine Mannich bases | IC₅₀ = 0.19 µM (HeLa); 0.19 µM (A549); 0.41 µM (SGC7901) | Halogen substitution (F > Cl > Br) enhances activity; morpholine variant shows selectivity |
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.:
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1